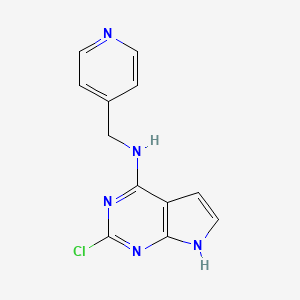

BPN-15477

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H10ClN5 |

|---|---|

Molekulargewicht |

259.69 g/mol |

IUPAC-Name |

2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C12H10ClN5/c13-12-17-10-9(3-6-15-10)11(18-12)16-7-8-1-4-14-5-2-8/h1-6H,7H2,(H2,15,16,17,18) |

InChI-Schlüssel |

JAAXPOGNLKNTBW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CNC2=C1C(=NC(=N2)Cl)NCC3=CC=NC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BPN-15477

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPN-15477 is a novel small molecule splicing modulator that has shown significant promise in the correction of aberrant pre-mRNA splicing, most notably in the context of Familial Dysautonomia (FD). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, effects on signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data are summarized in structured tables, and key pathways and experimental workflows are visualized through detailed diagrams.

Introduction

Familial Dysautonomia is a rare, autosomal recessive neurodegenerative disorder caused by a point mutation in the ELP1 gene (formerly IKBKAP). This mutation leads to defective splicing of exon 20, resulting in a truncated, non-functional ELP1 protein. This compound has emerged as a potential therapeutic agent that can correct this splicing defect, leading to the restoration of full-length and functional ELP1 protein.[1][2][3] This document serves as an in-depth resource for understanding the molecular pharmacology of this compound.

Core Mechanism of Action: Splicing Modulation

This compound acts as a small molecule splicing modulator. Its primary mechanism involves the enhancement of the recognition of weak 5' splice sites by the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA.

Targeting the Spliceosome and U1 snRNP Recruitment

The canonical splicing defect in Familial Dysautonomia is due to a weakened 5' splice site of ELP1 exon 20. This compound is believed to facilitate the recruitment of the U1 small nuclear ribonucleoprotein (snRNP), a key component of the early spliceosome, to this weak splice site.[4][5] By stabilizing the interaction between U1 snRNP and the pre-mRNA, this compound promotes the inclusion of exon 20 in the mature mRNA transcript. This leads to the production of the full-length ELP1 protein. While the direct binding site of this compound on the spliceosome has not been definitively identified, its action is consistent with molecules that modulate the conformation or interactions of early spliceosomal components.

Broad Spectrum of Splicing Modulation

While initially identified for its role in correcting ELP1 splicing, studies have revealed that this compound can modulate the splicing of a broader range of genes. This suggests a mechanism that is not entirely gene-specific but rather targets a subset of splicing events, likely those with inherently weak 5' splice sites. A machine learning approach, specifically a convolutional neural network (CNN), has been employed to predict other potential gene targets of this compound based on the sequence features of responsive exons.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Target | Parameter | Value | Reference |

| Dual-Luciferase Reporter Assay | HEK293T | ELP1 exon 20 splicing | EC50 | Not explicitly stated, but dose-response curve available | [1] |

Table 2: Transcriptome-wide Effects of this compound on Splicing

| Cell Type | Treatment | Total Exon Triplets Analyzed | Exon Triplets with Increased Inclusion (Δψ ≥ 0.1) | Exon Triplets with Increased Exclusion (Δψ ≤ -0.1) | Reference |

| Human Fibroblasts | 30 µM this compound | 161,097 | 254 | 680 |

Signaling Pathways and Logical Relationships

The mechanism of this compound can be visualized as a signaling cascade that ultimately leads to the correction of protein expression.

Caption: this compound signaling pathway for ELP1 splicing correction.

Experimental Protocols

This section details the key experimental methodologies used to characterize the mechanism of action of this compound.

Dual-Luciferase Reporter Assay for Splicing

This assay is a primary method for quantifying the effects of compounds on the splicing of a specific exon.[1][6]

Principle: A minigene construct is created containing the exon of interest (ELP1 exon 20) flanked by its intronic sequences. This minigene is placed between two luciferase reporter genes, Renilla (Rluc) and Firefly (Fluc). Correct splicing of the target exon results in a functional, in-frame fusion of the two luciferases, leading to a high Fluc/Rluc ratio. Aberrant splicing, leading to exon skipping, results in a frameshift and a premature stop codon, thus only Rluc is expressed, resulting in a low Fluc/Rluc ratio.

Protocol Outline:

-

Construct Design: The ELP1 genomic fragment containing exon 20 and flanking intronic sequences is cloned into a dual-luciferase reporter vector.

-

Cell Culture and Transfection: HEK293T cells are cultured and transfected with the reporter plasmid.

-

Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control for 24 hours.

-

Cell Lysis: Cells are washed with PBS and lysed using a passive lysis buffer.

-

Luciferase Activity Measurement: The activities of both Firefly and Renilla luciferases are measured sequentially from a single sample using a luminometer. Firefly luciferase activity is measured first, then a quenching reagent that simultaneously activates Renilla luciferase is added, and its activity is measured.[7][8][9]

-

Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated. Dose-response curves are generated by plotting the Fluc/Rluc ratio against the compound concentration to determine the EC50.

Caption: Workflow for the dual-luciferase splicing reporter assay.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to validate the splicing changes observed in the reporter assays and to analyze splicing in patient-derived cells.[10][11][12]

Principle: Total RNA is extracted from treated and untreated cells and reverse transcribed into complementary DNA (cDNA). PCR is then performed using primers that flank the exon of interest. The resulting PCR products are separated by gel electrophoresis, allowing for the visualization and quantification of the different splice isoforms (exon inclusion vs. exon skipping).

Protocol Outline:

-

Cell Culture and Treatment: FD patient-derived fibroblasts or other relevant cell lines are treated with this compound.

-

RNA Extraction: Total RNA is isolated from the cells using a suitable kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and random primers or oligo(dT) primers.

-

PCR Amplification: PCR is performed using primers that anneal to the exons flanking ELP1 exon 20.

-

Gel Electrophoresis: The PCR products are resolved on an agarose (B213101) gel. The size difference between the product with exon 20 included and the product with exon 20 skipped allows for their differentiation.

-

Quantification: The intensity of the bands corresponding to each splice isoform is quantified to determine the percentage of exon inclusion.

RNA-Sequencing (RNA-Seq) Analysis

RNA-Seq is employed to assess the transcriptome-wide effects of this compound on splicing.[13][14][15][16]

Protocol Outline:

-

Sample Preparation: RNA is extracted from cells treated with this compound and control cells. RNA quality is assessed, and libraries are prepared for sequencing.

-

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

-

Data Analysis:

-

Read Alignment: Sequencing reads are aligned to a reference genome.

-

Splicing Analysis: Specialized software is used to identify and quantify alternative splicing events. The "percent spliced in" (PSI or ψ) value is calculated for each exon, which represents the fraction of transcripts that include that exon.

-

Differential Splicing: Statistical analysis is performed to identify exons that show a significant change in their PSI values between this compound-treated and control samples.

-

Convolutional Neural Network (CNN) for Target Prediction

A machine learning model is used to predict which genes and exons are likely to be responsive to this compound treatment.[17][18][19][20][21]

Methodology:

-

Training Data: The model is trained on a dataset of exon triplets from the RNA-Seq data. These triplets are labeled as "inclusion-responsive," "exclusion-responsive," or "unchanged" based on their response to this compound.

-

Model Architecture: A convolutional neural network is designed to recognize sequence motifs within the exon and flanking intronic regions that are associated with a response to this compound.

-

Prediction: The trained model can then be used to scan the genome and predict which other genes with known disease-causing splicing mutations are likely to be corrected by this compound.

Caption: Workflow for predicting this compound targets using a CNN.

Conclusion

This compound represents a significant advancement in the field of splicing modulation therapy. Its mechanism of action, centered on the enhancement of U1 snRNP recruitment to weak 5' splice sites, provides a promising strategy for the treatment of Familial Dysautonomia and potentially other splicing-related disorders. The combination of in vitro reporter assays, cellular and transcriptomic analyses, and predictive computational models has provided a robust understanding of its molecular pharmacology. Further research will likely focus on elucidating the precise molecular interactions of this compound with the spliceosome and expanding its therapeutic applications to other diseases.

References

- 1. Development of a Screening Platform to Identify Small Molecules That Modify ELP1 Pre-mRNA Splicing in Familial Dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ELP1 Splicing Correction Reverses Proprioceptive Sensory Loss in Familial Dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ELP1 Splicing Correction Reverses Proprioceptive Sensory Loss in Familial Dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exon-specific U1 snRNAs improve ELP1 exon 20 definition and rescue ELP1 protein expression in a familial dysautonomia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. A ratiometric dual luciferase reporter for quantitative monitoring of pre-mRNA splicing efficiency in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 9. Dual-Luciferase® Reporter Assay System Protocol [promega.jp]

- 10. Age-dependent regulation of ELP1 exon 20 splicing in Familial Dysautonomia by RNA Polymerase II kinetics and chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]

- 13. A protocol for visual analysis of alternative splicing in RNA-Seq data using integrated genome browser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. teachers.fafu.edu.cn [teachers.fafu.edu.cn]

- 17. Predicting the effect of variants on splicing using Convolutional Neural Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Predicting the effect of variants on splicing using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Generative modeling for RNA splicing predictions and design [elifesciences.org]

- 21. Convolutional neural network architectures for predicting DNA–protein binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BPN-15477 and ELP1 Splicing Correction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Familial Dysautonomia (FD) is a rare, debilitating neurodegenerative disorder arising from a point mutation in the ELP1 gene. This mutation leads to a splicing defect, specifically the skipping of exon 20, resulting in decreased levels of functional ELP1 protein, particularly within the nervous system. This guide provides a comprehensive technical overview of BPN-15477, a small molecule splicing modulator, and its role in correcting the ELP1 splicing defect. We will delve into the molecular basis of the disease, the mechanism of action of this compound and its more potent analog PTC258, quantitative data on their efficacy, and detailed experimental protocols for key assays used in their evaluation.

The Molecular Basis of Familial Dysautonomia and the Role of ELP1

The Elongator complex protein 1 (ELP1), encoded by the ELP1 gene, is a crucial component of the six-subunit Elongator complex. This complex plays a vital role in transcriptional elongation by assisting RNA polymerase II. In over 99% of individuals with Familial Dysautonomia, a T-to-C transition at position +6 of the 5' splice site of intron 20 in the ELP1 gene is the causative mutation. This mutation weakens the splice site, leading to inefficient recognition by the spliceosome and subsequent skipping of exon 20 in the mature mRNA. The resulting aberrant transcript contains a premature stop codon, leading to the production of a truncated, non-functional protein and a significant reduction in the levels of full-length, functional ELP1 protein. This deficiency is particularly pronounced in the central and peripheral nervous systems, leading to the progressive neuronal degeneration characteristic of FD.

This compound and PTC258: Small Molecule Splicing Modulators

This compound is a novel small molecule splicing modulator that has been identified as a promising therapeutic candidate for FD. It is an analog of kinetin (B1673648), a plant cytokinin that was first shown to have some efficacy in correcting ELP1 splicing, but this compound demonstrates significantly greater potency. Further optimization of this compound led to the development of PTC258, a highly potent and orally bioavailable analog with improved central nervous system penetration.

Mechanism of Action

The primary mechanism of action for this compound and its analogs is the enhancement of the weak 5' splice site of ELP1 exon 20. These small molecules are believed to facilitate the recruitment of the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome, to the mutant splice site. By stabilizing the interaction between the U1 snRNP and the pre-mRNA, these compounds promote the correct recognition and inclusion of exon 20 during splicing, leading to an increased production of full-length, functional ELP1 protein.

Caption: Mechanism of this compound/PTC258 in correcting ELP1 splicing.

Quantitative Efficacy Data

The efficacy of this compound and its analogs has been evaluated in various preclinical models, demonstrating a significant dose-dependent increase in the inclusion of ELP1 exon 20 and a subsequent increase in functional ELP1 protein levels.

| Compound | Model System | Assay | Key Findings |

| This compound | FD Patient Fibroblasts | RT-PCR | Dose-dependent increase in full-length ELP1 mRNA. |

| HEK293T cells with ELP1 minigene | Luciferase Assay | Significantly more potent than kinetin in promoting exon 20 inclusion. | |

| PTC258 | FD Patient Fibroblasts | Western Blot | Efficiently increases full-length ELP1 protein levels. |

| FD Mouse Model (TgFD9;Elp1Δ20/flox) | RT-PCR & Western Blot | Oral administration leads to a 2-fold increase in functional ELP1 protein in the brain .[1][2] | |

| FD Mouse Model (TgFD9) | RT-PCR & Western Blot | Dose-dependent increase in full-length ELP1 transcript and at least a 5-fold increase in functional ELP1 protein in the brain, trigeminal ganglion, liver, and quadriceps.[1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to assess the efficacy of this compound and its analogs.

ELP1 Minigene Luciferase Splicing Assay

This assay provides a high-throughput method to screen for compounds that modulate ELP1 exon 20 splicing.

Caption: Workflow for the ELP1 minigene luciferase splicing assay.

Methodology:

-

Minigene Construct: An ELP1 minigene is constructed containing the genomic region spanning from exon 19 to exon 21, including the introns, with the IVS20+6T>C mutation. This fragment is cloned into a dual-luciferase reporter vector, where correct splicing (inclusion of exon 20) results in the expression of a functional Firefly luciferase, while a constitutively expressed Renilla luciferase serves as an internal control.

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates and transfected with the ELP1 minigene construct using a suitable transfection reagent.

-

Compound Treatment: Following transfection, cells are treated with a dilution series of the test compound (e.g., this compound, PTC258) or vehicle control (DMSO).

-

Luciferase Assay: After 24-48 hours of incubation, the cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated for each well. An increase in this ratio indicates an increase in the inclusion of ELP1 exon 20. Dose-response curves are generated to determine the potency (EC50) of the compounds.

RT-PCR for ELP1 Exon 20 Inclusion

This method directly measures the relative abundance of ELP1 mRNA transcripts with and without exon 20.

Caption: Workflow for RT-PCR analysis of ELP1 exon 20 inclusion.

Methodology:

-

Cell Culture and Treatment: Familial Dysautonomia patient-derived fibroblasts are cultured in appropriate media and treated with the desired concentrations of this compound, PTC258, or vehicle control for 24-72 hours.

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

PCR Amplification: The ELP1 cDNA is amplified by PCR using primers that flank exon 20. A representative forward primer would be in exon 19 and a reverse primer in exon 21. This allows for the amplification of two distinct products: a longer fragment corresponding to the transcript with exon 20 included and a shorter fragment corresponding to the transcript with exon 20 skipped.

-

Gel Electrophoresis and Analysis: The PCR products are separated by size on an agarose gel. The intensity of the bands corresponding to the included and skipped isoforms are quantified using densitometry software. The percentage of exon 20 inclusion is calculated as: (Intensity of included band) / (Intensity of included band + Intensity of skipped band) * 100.

Note: Specific primer sequences should be designed based on the human ELP1 sequence (NCBI Reference Sequence: NM_003640.4) and validated for specificity and efficiency.

Western Blot for ELP1 Protein Quantification

This technique is used to detect and quantify the levels of full-length ELP1 protein in cell or tissue lysates.

Caption: Workflow for Western blot analysis of ELP1 protein levels.

Methodology:

-

Protein Lysate Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. The total protein concentration of each lysate is determined using a protein quantification assay such as the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of total protein from each sample are separated by size on a polyacrylamide gel via SDS-PAGE. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the ELP1 protein. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection and Quantification: The HRP enzyme on the secondary antibody catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imaging system. The intensity of the band corresponding to ELP1 is quantified and normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Conclusion and Future Directions

This compound and its more potent analog, PTC258, represent a promising therapeutic strategy for Familial Dysautonomia by directly addressing the underlying molecular defect of aberrant ELP1 splicing. The preclinical data demonstrate a robust and dose-dependent correction of the splicing defect, leading to a significant increase in functional ELP1 protein levels, including in the central nervous system. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field to further investigate these and other splicing modulator compounds. Future research will likely focus on the clinical development of PTC258, including evaluation of its long-term safety and efficacy in patients with Familial Dysautonomia. Furthermore, the success of this approach highlights the potential of small molecule splicing modulators as a therapeutic platform for a wide range of genetic diseases caused by splicing defects.

References

BPN-15477 for Familial Dysautonomia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disorder caused by a point mutation in the ELP1 gene, leading to defective pre-mRNA splicing and a subsequent reduction in ELP1 protein levels. The small molecule BPN-15477 has emerged as a promising therapeutic candidate, acting as a splicing modulator that corrects the aberrant splicing of ELP1 exon 20. This technical guide provides an in-depth overview of this compound, consolidating available quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action to support ongoing research and drug development efforts in the field of familial dysautonomia.

Introduction to Familial Dysautonomia and this compound

Familial Dysautonomia is a debilitating genetic disorder primarily affecting individuals of Ashkenazi Jewish descent.[1] The disease is characterized by sensory and autonomic nervous system dysfunction, stemming from a c.2204+6T>C mutation in the IKBKAP gene (now known as ELP1).[1][2] This mutation weakens the 5' splice site of exon 20, leading to its skipping during pre-mRNA processing and a significant decrease in the production of functional ELP1 (Elongator Complex Protein 1) protein.[1][2]

This compound is a novel, small molecule splicing modulator designed to address this underlying molecular defect.[3] It has demonstrated the ability to restore the correct splicing of ELP1 exon 20, thereby increasing the production of full-length, functional ELP1 protein.[3] Preclinical studies have shown that this compound is significantly more potent and efficacious than earlier compounds like kinetin (B1673648) in both cellular models and in vivo.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical research on this compound.

Table 1: In Vitro Efficacy of this compound in a Luciferase Splicing Assay

| Compound | EC50 (µM) | Maximum Fold Induction of Splicing Correction |

| This compound | ~10 | ~12 |

| Kinetin | ~30 | ~4 |

Data extracted from dose-response curves in a dual-luciferase reporter minigene assay in HEK293T cells. The assay measures the inclusion of ELP1 exon 20.[3]

Table 2: Effect of this compound on Splicing in Familial Dysautonomia Patient Fibroblasts

| Treatment Concentration (µM) | Duration | Observation |

| 30 | 7 days | Robust splicing changes and increased ELP1 protein levels. |

| 60 | 24 hours | Maximum effect on splicing correction observed. |

These data are derived from experiments treating FD patient-derived fibroblast cell lines with this compound.[3]

Table 3: Transcriptome-wide Impact of this compound Treatment

| Parameter | Value |

| Total Expressed Exon Triplets Analyzed | 161,097 |

| Exon Triplets with Increased Inclusion (Δψ ≥ 0.1, FDR < 0.1) | 254 |

| Exon Triplets with Increased Exclusion (Δψ ≤ -0.1, FDR < 0.1) | 680 |

| Percentage of Expressed Triplets with Splicing Changes | 0.58% |

Data from RNA-Seq analysis of wild-type human fibroblast cell lines treated with 30 µM this compound for seven days.[3]

Signaling Pathways and Mechanism of Action

This compound is believed to function by enhancing the recognition of the weak 5' splice site of ELP1 exon 20. While the direct targets of this compound are still under investigation, research on similar splicing modulators, such as RECTAS, provides a putative mechanism. This proposed pathway involves the modulation of key splicing factors.

Caption: Splicing defect in Familial Dysautonomia.

The IVS20+6T>C mutation in the ELP1 gene creates a weak 5' splice site at exon 20, leading to impaired recognition by the spliceosome. This results in the skipping of exon 20 and the production of a non-functional ELP1 protein. Additionally, the splicing repressor hnRNP A1 contributes to the exclusion of exon 20.[1][2]

Caption: Proposed mechanism of action for this compound.

This compound, similar to other splicing modulators like RECTAS, is proposed to interact with and modulate the activity of CDC-like kinases (CLKs).[4][5] This leads to the phosphorylation and activation of splicing factors such as SRSF6.[4][5] Activated SRSF6 then promotes the recruitment of the U1 snRNP to the weak 5' splice site of exon 20, enhancing its recognition by the spliceosome and leading to increased inclusion of exon 20 in the mature mRNA.[3][4]

Experimental Protocols

The following protocols are representative methodologies based on published literature for the investigation of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Dual-Luciferase Reporter Assay for Splicing Correction

This assay provides a quantitative measure of exon 20 inclusion in a high-throughput format.

Methodology:

-

Construct: A minigene construct containing ELP1 exon 20 and flanking intronic sequences is cloned between a Renilla luciferase (Rluc) and a Firefly luciferase (Fluc) gene. The Fluc gene is out of frame, and its expression is dependent on the inclusion of exon 20, which restores the correct reading frame.

-

Cell Line: HEK293T cells are commonly used for their high transfection efficiency.

-

Transfection: Transfect HEK293T cells with the dual-luciferase reporter minigene using a standard transfection reagent.

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for an additional 24 hours.

-

Lysis and Measurement: Lyse the cells and measure Rluc and Fluc activity using a dual-luciferase reporter assay system.

-

Analysis: The ratio of Fluc to Rluc activity is calculated to determine the extent of exon 20 inclusion. Dose-response curves can be generated to determine the EC50 of this compound.

Caption: Workflow for the dual-luciferase splicing reporter assay.

Treatment of FD Patient Fibroblasts and Splicing Analysis

This protocol details the treatment of patient-derived cells to assess the efficacy of this compound in a more physiologically relevant context.

Methodology:

-

Cell Culture: Culture fibroblasts derived from individuals with Familial Dysautonomia in appropriate media.

-

Seeding: Seed cells in culture dishes (e.g., 10 cm dishes) to reach semi-confluency at the time of treatment.

-

Treatment: 24 hours after seeding, replace the medium with fresh growth medium containing the desired concentration of this compound (e.g., 30 µM or 60 µM) or vehicle control (e.g., 0.5% DMSO).

-

Incubation: Incubate the cells for the desired duration (e.g., 24 hours or 7 days).

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., QIAzol Reagent).

-

RT-PCR Analysis:

-

Synthesize cDNA from the extracted RNA.

-

Perform PCR using primers that flank ELP1 exon 20.

-

Analyze the PCR products on an agarose (B213101) gel to visualize the bands corresponding to the inclusion and exclusion of exon 20.

-

Quantify the band intensities to determine the percentage of exon 20 inclusion.

-

-

Western Blot Analysis:

-

Lyse a parallel set of treated cells to extract total protein.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe with an antibody specific for the ELP1 protein to assess changes in protein levels.

-

Transcriptome-wide Splicing Analysis by RNA-Seq

This protocol allows for the unbiased, global assessment of this compound's effects on pre-mRNA splicing.

Methodology:

-

Cell Treatment and RNA Extraction: Treat wild-type or FD patient fibroblasts with this compound (e.g., 30 µM for 7 days) or vehicle control. Extract high-quality total RNA.

-

Library Preparation: Prepare strand-specific RNA-Seq libraries using a dUTP-based method. This method preserves the strand information of the transcripts.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to the human reference genome.

-

Quantify splicing changes using bioinformatic tools that calculate the "Percent Spliced-In" (PSI or ψ) value for each exon.

-

Identify exons with significant changes in PSI (Δψ) between this compound-treated and control samples.

-

Caption: Workflow for transcriptome-wide splicing analysis.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for Familial Dysautonomia. Its ability to correct the primary molecular defect of ELP1 splicing underscores the potential of small molecule splicing modulators for treating genetic diseases. The data and protocols presented in this guide are intended to facilitate further research into this compound and related compounds.

Future research should focus on:

-

Elucidating the precise molecular targets and binding partners of this compound.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Evaluating the long-term efficacy and safety of this compound in advanced preclinical models of Familial Dysautonomia.

-

Exploring the potential of this compound for other splicing-related disorders.

The continued investigation of this compound holds great promise for the development of a transformative therapy for individuals affected by Familial Dysautonomia.

References

A Deep Learning Framework for Identifying Novel Therapeutic Targets of BPN-15477

An In-depth Technical Guide for Drug Development Professionals

Introduction

BPN-15477 is a novel splicing modulator compound (SMC) that has shown significant promise in correcting pre-mRNA splicing defects underlying various human genetic diseases.[1][2][3] Initially identified for its ability to restore the correct splicing of the Elongator complex protein 1 (ELP1) gene, which is mutated in Familial Dysautonomia (FD), its therapeutic potential extends to other conditions caused by similar splicing errors.[2][3] The primary challenge lies in systematically and efficiently identifying the full spectrum of gene targets susceptible to this compound's modulatory effects. Traditional target identification methods can be slow and costly.[4] Deep learning, particularly the use of convolutional neural networks (CNNs), offers a powerful computational approach to accelerate this process by identifying unique sequence signatures that determine a gene's responsiveness to the compound.[1][2][3]

This technical guide outlines a comprehensive deep learning framework for identifying and validating new therapeutic targets for this compound. We will detail the data requirements, model architecture, experimental validation protocols, and present known quantitative data based on existing research.

Deep Learning-Powered Target Identification Workflow

The proposed workflow integrates computational prediction with experimental validation to create a robust pipeline for discovering new therapeutic applications for this compound. The process begins with large-scale transcriptomic data generation, followed by deep learning analysis to predict responsive splicing events, and culminates in rigorous experimental validation of the predicted targets.

Quantitative Data Summary: Validated and Predicted Targets

Research has demonstrated that this compound selectively modulates the splicing of a small percentage of expressed genes.[3] A machine learning model, trained on transcriptome sequencing from this compound-treated fibroblast cells, successfully identified responsive sequence signatures.[1][2] This model was then used to predict 155 human disease genes with ClinVar mutations that could be potential targets for this compound.[1][2] Splicing assays subsequently confirmed the correction of defects in several of these genes.[1][3]

| Gene Target | Associated Disease | Mutation | Key Finding | Reference |

| ELP1 | Familial Dysautonomia | IVS20+6T>C | Restores correct splicing of exon 20. Significantly more potent than kinetin. | [2][3] |

| CFTR | Cystic Fibrosis | c.2988G>A | Increased exon 18 inclusion by 10% in a minigene assay, confirming the model's prediction. | [2] |

| LIPA | Lysosomal Acid Lipase Deficiency | c.894G>A | Treatment increased functional LIPA protein in patient fibroblasts. | [1] |

| MLH1 | Lynch Syndrome | c.1896+3A>G | Corrected splicing defects in in vitro splicing assays. | [1][3] |

| MAPT | Frontotemporal Dementia | c.812+3A>G | Ameliorated aberrant splicing events in vitro. | [1][3] |

Core Mechanism of Action

This compound functions by modulating the spliceosome's recognition of specific pre-mRNA sequences, particularly at weak 5' splice sites.[2] By enhancing the recruitment of essential splicing factors like U1 snRNP, the compound promotes the inclusion of exons that would otherwise be skipped due to a mutation.[2] This correction at the RNA level leads to the translation of a full-length, functional protein, thereby restoring the affected cellular pathway.

Detailed Experimental Protocols

The validation of computationally predicted targets is critical. The following protocols are foundational for confirming the activity of this compound on novel gene targets.

Cell Culture and Compound Treatment

-

Objective: To expose disease-relevant cell lines to this compound to assess its effect on splicing.

-

Methodology:

-

Culture human fibroblast cells (or other relevant cell types, such as HEK293T) harboring a splicing mutation of interest in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plate cells to achieve approximately 70-80% confluency on the day of treatment.

-

Prepare stock solutions of this compound in DMSO. Serially dilute to desired final concentrations (e.g., ranging from 10 nM to 10 µM).

-

Treat cells with the compound or a DMSO vehicle control for a specified duration, typically 24-48 hours.

-

Harvest cells for subsequent RNA or protein extraction.

-

Transcriptome Analysis (RNA-Seq)

-

Objective: To globally identify and quantify splicing changes in response to this compound.

-

Methodology:

-

Extract total RNA from treated and control cells using an RNeasy Kit (Qiagen) or similar, including a DNase I treatment step.

-

Assess RNA quality and integrity using a Bioanalyzer (Agilent).

-

Prepare sequencing libraries from high-quality RNA (RIN > 8.0) using a TruSeq Stranded mRNA Library Prep Kit (Illumina).

-

Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina NovaSeq or similar platform.

-

Align reads to the human reference genome (e.g., hg38) using an aligner like STAR.

-

Quantify splicing events using software such as rMATS to calculate the "Percent Spliced In" (PSI or ψ) value for each exon.

-

Identify differentially spliced exons by comparing the Δψ between this compound and vehicle-treated samples (e.g., |Δψ| ≥ 0.1 and FDR < 0.1).[3]

-

RT-PCR Validation

-

Objective: To validate specific splicing changes identified by RNA-Seq.

-

Methodology:

-

Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Thermo Fisher).

-

Design primers flanking the exon of interest.

-

Perform PCR using a high-fidelity polymerase.

-

Analyze PCR products via agarose (B213101) gel electrophoresis or capillary electrophoresis to visualize and quantify the isoforms (exon included vs. exon skipped).

-

Calculate PSI as the ratio of the included isoform's intensity to the total intensity of both isoforms.

-

Western Blot Analysis

-

Objective: To confirm that corrected splicing leads to an increase in functional protein.

-

Methodology:

-

Lyse treated and control cells in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-LIPA, anti-CFTR).

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an ECL substrate and imaging system.

-

Normalize target protein levels to a loading control like β-Actin.[1]

-

References

BPN-15477: A Novel Splicing Modulator for Genetic Disorders

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pre-mRNA splicing is a fundamental cellular process, and its dysregulation is implicated in a significant number of human genetic diseases. The emergence of small-molecule splicing modulator compounds (SMCs) has opened a new therapeutic avenue, proving that pre-mRNA splicing is a viable drug target. This document provides a comprehensive technical overview of BPN-15477, a novel, potent SMC. Developed as a more effective analog of kinetin (B1673648), this compound was initially identified for its ability to correct the splicing defect in the ELP1 gene responsible for Familial Dysautonomia (FD).[1][2] Subsequent research, leveraging advanced machine learning models, has revealed its potential to correct splicing defects in numerous other genes, including CFTR, LIPA, MLH1, and MAPT, highlighting its broad therapeutic promise.[3][[“]] This guide details the mechanism of action, quantitative efficacy, key experimental protocols, and the expanded therapeutic potential of this compound.

Introduction: The Need for Splicing Modulation

Familial Dysautonomia (FD) is a rare, debilitating neurodegenerative disease caused by a point mutation (IVS20+6T>C) in the ELP1 gene.[2] This mutation weakens the 5' splice site of exon 20, leading to its exclusion during pre-mRNA processing in a tissue-specific manner. The resulting reduction of functional ELP1 protein, particularly in the nervous system, underlies the severe pathophysiology of the disease.[2]

While the plant cytokinin kinetin showed modest activity in correcting ELP1 splicing, very high doses were required, limiting its therapeutic utility.[1] This prompted the development of more potent analogs. Through the NIH Blueprint Neurotherapeutics Network and subsequent optimization, this compound was identified as a significantly more potent and efficacious SMC that robustly restores the inclusion of ELP1 exon 20.[1][2]

Mechanism of Action

This compound exerts its effect through a sophisticated, co-transcriptional model of splicing regulation. Its mechanism is multifaceted, involving both the core splicing machinery and epigenetic modifications.

-

Enhanced Splice Site Recognition: The primary splicing defect in FD is the weak definition of the ELP1 exon 20 5' splice site. This compound and its analogs have been shown to promote the recruitment of the U1 small nuclear ribonucleoprotein (snRNP), a critical component of the spliceosome, to these weak splice sites.[1] This enhanced recognition facilitates the correct inclusion of the target exon into the mature mRNA.

-

Epigenetic and Transcriptional Regulation: Studies have revealed that this compound's activity is linked to changes in histone modifications. Specifically, the compound induces the demethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive mark.[2] This alteration leads to an increase in the rate of RNA Polymerase II (RNAPII) elongation along the gene. This change in transcription dynamics is believed to favor the recognition and inclusion of alternatively spliced exons like ELP1 exon 20 and SMN2 exon 7.[2]

The proposed signaling pathway for this compound's action is visualized below.

Quantitative Data and Efficacy

This compound has demonstrated superior potency and efficacy compared to its predecessor, kinetin, across multiple experimental systems.

In Vitro Efficacy

The compound's ability to correct splicing has been quantified in cell-based assays, showing a clear dose-dependent response.

Table 1: In Vitro Splicing Correction Efficacy of this compound

| Assay System | Target Gene/Exon | Metric | Result | Reference |

|---|---|---|---|---|

| HEK293T Cells (Luciferase Reporter) | ELP1 Exon 20 | Potency & Efficacy | Significantly more potent and efficacious than kinetin in dose-response curves. | [1][2] |

| Familial Dysautonomia (FD) Fibroblasts | ELP1 Exon 20 | Splicing Rescue | Effectively rescues correct ELP1 splicing. | [1] |

| Wolman Disease Patient Fibroblasts | LIPA Exon 8 | Exon Inclusion | Increases exon 8 inclusion by 10%. | [1] |

| MAPT Minigene (FTD Model) | MAPT Exon 10 | Exon Exclusion | Promotes significant exclusion of exon 10. | [1] |

| Human Fibroblasts (RNA-Seq) | Transcriptome-wide | Splicing Changes | Modulated 934 exon triplets (0.58% of total expressed). 254 increased inclusion, 680 increased exclusion (Δψ ≥ |0.1|, FDR < 0.1). |[1] |

In Vivo Efficacy

Preclinical studies in a mouse model of Familial Dysautonomia have confirmed the compound's activity in a whole-organism context.

Table 2: In Vivo Efficacy of this compound in TgFD9 Mouse Model

| Tissue | Dosage (Oral) | Metric | Result | Reference |

|---|---|---|---|---|

| Brain | 10-100 mg/kg | Full-Length ELP1 mRNA | Statistically significant, dose-dependent increase. | [2] |

| Brain | 10-100 mg/kg | ELP1 Protein | Statistically significant, dose-dependent increase. | [2] |

| Liver | 10-100 mg/kg | Full-Length ELP1 mRNA | Statistically significant, dose-dependent increase. | [2] |

| Liver | 10-100 mg/kg | ELP1 Protein | Statistically significant, dose-dependent increase. |[2] |

Experimental Protocols

The characterization of this compound involved several key experimental methodologies, which are detailed below.

Dual-Luciferase Reporter Minigene Assay

This assay provides a quantitative measure of exon inclusion.

-

Construct: A plasmid is engineered with a minigene construct containing the target exon and its flanking intronic sequences. This minigene is placed between a Renilla luciferase (Rluc) gene and a Firefly luciferase (Fluc) gene. The Fluc gene is out-of-frame but contains a start codon mutation.[2]

-

Principle: Correct splicing and inclusion of the target exon bring the downstream Fluc gene into the correct reading frame, allowing its translation. The Rluc gene serves as a transfection control. The ratio of Firefly to Renilla luciferase activity (Relative Luciferase Units) is directly proportional to the percentage of exon inclusion.[2]

-

Protocol:

-

Seed HEK293T cells in 6-well plates.

-

Transfect cells with the Rluc-FD-Fluc minigene plasmid.

-

After 24 hours, replace the medium with fresh growth medium containing various concentrations of this compound or DMSO (vehicle control).

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure Renilla and Firefly luciferase activity using a dual-luciferase reporter assay system.

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot normalized values against compound concentration to generate dose-response curves.[2]

-

Splicing Analysis in Patient Fibroblasts

This protocol validates splicing correction in a disease-relevant cell type.

-

Cell Culture and Treatment:

-

Culture patient-derived fibroblasts (e.g., from FD or Wolman disease patients) in appropriate growth medium.

-

Seed cells in 10 cm dishes to reach semi-confluency at the time of treatment.

-

Replace the medium with fresh medium supplemented with this compound (e.g., at a final concentration of 60 μM for maximum effect) or DMSO (e.g., 0.05%).[1]

-

Incubate cells for 24 hours.[1]

-

-

RNA Extraction and RT-PCR:

-

Harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent).

-

Synthesize cDNA using reverse transcriptase.

-

Perform PCR using primers that flank the target exon.

-

Analyze PCR products via gel electrophoresis. The relative intensity of the bands corresponding to the exon-included and exon-skipped isoforms is quantified to determine the percent spliced in (PSI).

-

Western Blot for Protein Quantification

This method confirms that corrected mRNA splicing leads to increased functional protein.

-

Protocol:

-

Treat cells (e.g., patient fibroblasts) with this compound or DMSO as described above.

-

Lyse cells and quantify total protein concentration (e.g., using a BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific to the target protein (e.g., anti-ELP1, anti-LIPA, anti-CFTR).[3]

-

Probe with a primary antibody for a loading control (e.g., anti-β-Actin).[3]

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Perform densitometric analysis to quantify the target protein level, normalized to the loading control.[3]

-

Expanding Therapeutic Potential via Machine Learning

To explore the broader applicability of this compound, a deep learning approach was employed.

-

Data Generation: Transcriptome-wide RNA sequencing (RNA-Seq) was performed on human fibroblasts treated with this compound to identify all splicing events (exon inclusion and exclusion) that were responsive to the compound.[1]

-

Model Training: A convolutional neural network (CNN) was trained on the sequences of these responsive exon "triplets" (the target exon plus flanking exons and introns). The model learned the specific sequence signatures, particularly around the 5' splice site, that determine an exon's responsiveness to this compound.[1]

-

Target Prediction: The trained model was used to scan the ClinVar database, a repository of human genetic variations and their clinical significance. The model identified 155 disease-causing mutations that were predicted to create splicing defects within a sequence context that this compound could correct.[1][3]

-

Experimental Validation: This predictive power was confirmed experimentally. Splicing assays using minigenes or patient cell lines validated the model's predictions, showing that this compound could successfully correct splicing defects caused by mutations in CFTR (Cystic Fibrosis), LIPA (Wolman Disease), MLH1 (Lynch Syndrome), and MAPT (Frontotemporal Dementia).[3][[“]]

This innovative integration of experimental biology and artificial intelligence significantly expands the potential of this compound from a single-disease treatment to a platform therapeutic for a class of splicing disorders.

Conclusion and Future Directions

This compound is a potent, selective, and orally bioavailable small-molecule splicing modulator with a well-defined mechanism of action. It represents a significant advancement over first-generation compounds like kinetin. Initially developed for Familial Dysautonomia, its therapeutic potential has been shown to extend to a range of other genetic disorders caused by splicing defects. The successful application of a machine learning model to predict new therapeutic targets demonstrates a powerful paradigm for precision medicine, accelerating the expansion of a drug's utility. Further optimization of this compound and its analogs, such as PTC258, continues to be an active area of research, promising new therapeutic interventions for human splicing disorders.[2] The journey of this compound from a tool compound to a potential platform therapeutic underscores the growing importance of targeting pre-mRNA splicing in modern drug discovery.

References

An In-Depth Technical Guide to BPN-15477: A Novel Splicing Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPN-15477 is a novel, orally bioavailable small molecule that has emerged as a promising therapeutic candidate for the treatment of genetic diseases caused by splicing defects. Identified as a potent splicing modulator, this compound has been shown to correct aberrant pre-mRNA splicing, leading to the restoration of functional protein production. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name 2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a derivative of kinetin.[1] Its chemical structure is characterized by a pyrrolopyrimidine core, which is crucial for its biological activity.

| Property | Value |

| IUPAC Name | 2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

| Molecular Formula | C13H11ClN6 |

| SMILES | Clc1ncc(NCc2ccncc2)nc1c1[nH]ccc1 |

| Patent | WO2016118683A1 |

The synthesis of this compound involves the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with 4-(aminomethyl)pyridine. The compound is a light brown solid with a purity of over 99% as determined by NMR, HPLC, and LC/MS.[1]

Mechanism of Action

This compound functions as a splicing modulator by enhancing the recognition of weak 5' splice sites, thereby promoting the inclusion of exons that are skipped due to disease-causing mutations. The primary mechanism of action involves the recruitment of the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome, to the 5' splice site of the target exon.[1] This stabilization of the U1 snRNP at the splice site facilitates the correct splicing of the pre-mRNA.

Quantitative Data

This compound has demonstrated significant potency and efficacy in various preclinical models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Efficacy of this compound

| Target Gene | Cell Line | Assay | EC50 / Activity | Reference |

| ELP1 | HEK293T (minigene) | Luciferase Splicing Assay | Significantly more potent than kinetin | [1] |

| LIPA | Patient Fibroblasts | RT-PCR | 10% increase in exon 8 inclusion | |

| CFTR | CFBE41o- (minigene) | RT-PCR | 10% increase in exon 18 inclusion |

Table 2: In Vivo Efficacy of this compound in a Familial Dysautonomia Mouse Model (TgFD9)

| Tissue | Dose (mg/kg, oral) | Outcome Measure | Result | Reference |

| Brain | 10 | Full-length ELP1 mRNA | ~1.5-fold increase | |

| Brain | 30 | Full-length ELP1 mRNA | ~2-fold increase | |

| Brain | 100 | Full-length ELP1 mRNA | ~2.5-fold increase | |

| Liver | 10 | Full-length ELP1 mRNA | ~1.2-fold increase | |

| Liver | 30 | Full-length ELP1 mRNA | ~1.5-fold increase | |

| Liver | 100 | Full-length ELP1 mRNA | ~1.8-fold increase | |

| Brain | 100 | ELP1 Protein | Significant increase | |

| Liver | 100 | ELP1 Protein | Significant increase |

Experimental Protocols

Dual-Luciferase Reporter Splicing Assay

This assay is used to quantify the splicing correction activity of this compound in a high-throughput format.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are plated in 96-well plates and transfected with a dual-luciferase reporter plasmid containing the target exon and flanking intronic sequences. The reporter construct is designed such that correct splicing results in the expression of Renilla luciferase, while aberrant splicing leads to the expression of Firefly luciferase.

-

Compound Treatment: 24 hours post-transfection, cells are treated with a serial dilution of this compound or vehicle control (DMSO) for 24 hours.

-

Luciferase Assay: After treatment, cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Glo Luciferase Assay System, Promega).

-

Data Analysis: The ratio of Renilla to Firefly luciferase activity is calculated to determine the extent of splicing correction. Dose-response curves are generated to determine the EC50 value of the compound.

RT-PCR for Splicing Quantification

Reverse transcription-polymerase chain reaction (RT-PCR) is used to directly measure the relative abundance of correctly spliced and aberrantly spliced mRNA transcripts.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and untreated cells or tissues using a suitable method (e.g., TRIzol reagent). First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and random primers or oligo(dT) primers.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using primers that flank the exon of interest.

-

Gel Electrophoresis and Quantification: The PCR products are resolved by agarose (B213101) gel electrophoresis. The resulting bands corresponding to the included and excluded isoforms are visualized and quantified using densitometry. The percentage of exon inclusion is calculated as: (Intensity of inclusion band) / (Intensity of inclusion band + Intensity of exclusion band) * 100.

Conclusion

This compound is a promising small molecule splicing modulator with a well-defined mechanism of action and demonstrated preclinical efficacy. Its ability to correct splicing defects in various genetic diseases, particularly Familial Dysautonomia, highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and related compounds as novel therapeutics for splicing-related disorders.

References

BPN-15477: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPN-15477 is a novel small molecule splicing modulator that has emerged as a promising therapeutic candidate for Familial Dysautonomia (FD) and other genetic diseases caused by splicing defects. Developed as a potent derivative of kinetin (B1673648), this compound promotes the inclusion of exon 20 in the ELP1 gene, addressing the primary molecular defect in FD. Its discovery was facilitated by a machine learning-driven approach that also predicted its efficacy across a range of other splicing mutations. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of splicing modulation.

Introduction

Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disorder characterized by the progressive loss of sensory and autonomic neurons. The disease is caused by a point mutation in the 5' splice site of intron 20 of the ELP1 gene, leading to the skipping of exon 20 and a subsequent reduction in functional ELP1 protein. The plant cytokinin kinetin was initially identified as a molecule capable of correcting this splicing defect, but its low potency necessitated the development of more effective analogs. This compound was discovered through a medicinal chemistry effort to optimize the therapeutic potential of kinetin.

Discovery and Optimization

This compound was identified through a screening campaign utilizing a cell-based dual-luciferase splicing reporter assay. This assay was designed to quantitatively measure the inclusion of ELP1 exon 20. Subsequent optimization efforts led to the development of PTC258, a this compound analog with significantly improved potency and bioavailability.

Quantitative Data: In Vitro Potency

The potency of this compound and its derivatives was evaluated by their ability to increase full-length ELP1 protein in cellular models of FD. The effective concentration required to achieve a two-fold increase in ELP1 protein (EC2X) is a key metric for comparing these compounds.

| Compound | EC2X for ELP1 Protein Increase (nM) | Reference |

| Kinetin | 10,000 | [1] |

| This compound | 340 | [1] |

| PTC258 | <10 | [1] |

Table 1: In vitro potency of this compound and related compounds in increasing ELP1 protein levels.

Mechanism of Action

This compound functions as a splicing modulator, directly influencing the pre-mRNA splicing process. The prevailing hypothesis is that it enhances the recognition of the weak 5' splice site of ELP1 exon 20, thereby promoting its inclusion in the mature mRNA. This mechanism is thought to involve the stabilization of the U1 small nuclear ribonucleoprotein (snRNP) at the mutant splice site.

Signaling Pathway

The restoration of functional ELP1 protein by this compound is expected to correct downstream cellular deficits. ELP1 is a scaffold protein with roles in transcriptional elongation, tRNA modification, and neuronal development. One of its key functions is in nerve growth factor (NGF) retrograde signaling, which is crucial for the survival of sensory and autonomic neurons.

Preclinical Efficacy

The in vivo efficacy of this compound and its analogs has been evaluated in a transgenic mouse model of FD (TgFD9). These studies have demonstrated that oral administration of these compounds can correct the ELP1 splicing defect in various tissues, including the nervous system, and rescue disease-related phenotypes.

Quantitative Data: In Vivo Efficacy in TgFD9 Mouse Model

Oral administration of this compound to TgFD9 mice resulted in a dose-dependent increase in full-length ELP1 mRNA and protein in both the brain and liver.

| Tissue | Dose (mg/kg) | Full-Length ELP1 mRNA (Fold Change vs. Vehicle) | ELP1 Protein (Fold Change vs. Vehicle) | Reference |

| Brain | 10 | ~1.5 | ~1.2 | [2] |

| Brain | 30 | ~2.0 | ~1.5 | [2] |

| Brain | 100 | ~2.5 | ~1.8 | [2] |

| Liver | 10 | ~1.8 | ~1.5 | [2] |

| Liver | 30 | ~2.5 | ~2.0 | [2] |

| Liver | 100 | ~3.0 | ~2.5 | [2] |

Table 2: In vivo efficacy of this compound in the TgFD9 mouse model after 7 days of oral administration.

Experimental Protocols

Dual-Luciferase Splicing Reporter Assay

This assay is the primary screening method used to identify and characterize splicing modulator compounds.

Methodology:

-

Construct: A minigene construct containing the ELP1 genomic region spanning from intron 18 to exon 21 is cloned into a dual-luciferase reporter vector. The firefly luciferase (FLuc) gene is inserted in-frame with exon 20, while the Renilla luciferase (Rluc) gene serves as an internal control for transfection efficiency and cell viability. The FD-causing mutation is introduced into the 5' splice site of intron 20.

-

Transfection: HEK293T cells are plated in 96-well plates and transfected with the reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: 24 hours post-transfection, cells are treated with a range of concentrations of the test compound (e.g., this compound) or vehicle control (DMSO).

-

Lysis and Luciferase Measurement: After a 24-hour incubation period, cells are lysed, and the activities of both Firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of Firefly to Renilla luciferase activity (FLuc/Rluc) is calculated. An increase in this ratio indicates an increase in the inclusion of exon 20. Dose-response curves are generated by plotting the normalized FLuc/Rluc ratio against the compound concentration.

References

BPN-15477: A Technical Guide to its Therapeutic Potential as a Pre-mRNA Splicing Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BPN-15477 is a novel small molecule splicing modulator (SMC) that has demonstrated significant potential in the preclinical setting for the treatment of various genetic disorders caused by splicing defects. Initially identified as a potent corrector of the ELP1 gene splicing defect responsible for Familial Dysautonomia (FD), its therapeutic applicability has been expanded through the use of advanced computational models.[1][2] This document provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental methodologies, and exploring its future therapeutic landscape.

Introduction to this compound

Pre-mRNA splicing is a fundamental cellular process that removes introns and ligates exons to produce mature messenger RNA (mRNA).[3] Errors in this process, often caused by genetic mutations, can lead to the production of non-functional or toxic proteins, resulting in a wide range of human diseases.[4] Small molecules that can modulate splicing offer a promising therapeutic strategy to correct these defects.

This compound emerged from a search for compounds more potent than kinetin, a naturally occurring molecule with modest efficacy in correcting the splicing defect in Familial Dysautonomia.[1][5] FD is caused by a mutation in the ELP1 gene that leads to the skipping of exon 20, resulting in a tissue-specific reduction of functional ELP1 protein.[5] this compound was identified as a significantly more potent and efficacious compound in rescuing ELP1 exon 20 inclusion in both minigene systems and FD patient-derived cell lines.[1]

Mechanism of Action

This compound selectively modulates pre-mRNA splicing. Its mechanism appears to center on strengthening the recognition of weak 5' splice sites.[1] Evidence suggests that the compound promotes the recruitment of the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome, to these suboptimal splice sites.[1] This enhanced recognition facilitates the correct inclusion of the target exon into the mature mRNA.

Notably, the effect of this compound is highly selective. Transcriptome-wide analysis in human fibroblasts revealed that the compound alters splicing in only 0.58% of all expressed exon triplets, indicating a specific, rather than global, impact on splicing.[1][2]

Preclinical Data and Therapeutic Applications

The therapeutic potential of this compound extends beyond Familial Dysautonomia. A machine learning approach, specifically a Convolutional Neural Network (CNN), was trained on transcriptome sequencing data from this compound-treated cells. This model identified sequence signatures responsive to the compound and predicted 155 human disease genes with known pathogenic splicing mutations as potential targets for this compound therapy.[1][2]

Validated Disease Targets

Experimental validation has confirmed the predictions of the deep learning model for several diseases.[2]

-

Familial Dysautonomia (FD): this compound effectively rescues the inclusion of ELP1 exon 20 in FD patient fibroblasts.[1]

-

Cystic Fibrosis (CF): Corrects splicing defects caused by mutations in the CFTR gene, leading to increased functional CFTR protein.[2][[“]]

-

Lysosomal Acid Lipase (LAL) Deficiency: Ameliorates the splicing defect from the c.894G>A mutation in the LIPA gene, increasing LIPA protein levels in patient fibroblasts.[2]

-

Lynch Syndrome: Rescues aberrant splicing caused by mutations in the mismatch repair gene MLH1.[2][[“]]

-

Frontotemporal Dementia and Parkinsonism (FTDP-17): Modulates splicing of the MAPT gene by promoting the exclusion of exon 10, which can be therapeutic for mutations that disrupt the balance of MAPT isoforms.[1]

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Splicing modulators: on the way from nature to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternative Splicing as a Therapeutic Target for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. consensus.app [consensus.app]

BPN-15477 and its Analogs: Modulating MAPT Exon 10 Splicing for Tauopathies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The microtubule-associated protein tau (MAPT) gene and its splicing are of central interest in the study of neurodegenerative diseases, including frontotemporal dementia (FTD). The alternative splicing of exon 10 of the MAPT gene is a critical determinant of the ratio of 3-repeat (3R) to 4-repeat (4R) tau protein isoforms. An imbalance in this ratio, often favoring the 4R isoform, is a pathological hallmark of several tauopathies. The small molecule BPN-15477 has been identified as a splicing modulator with the potential to correct such splicing defects. This technical guide provides a comprehensive overview of the role of this compound and its more potent analogs in promoting MAPT exon 10 exclusion, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Quantitative Data on Splicing Modulation

The following tables summarize the quantitative data on the efficacy of this compound and its next-generation analogs in modulating MAPT exon 10 splicing.

| Compound | Cell Model | Target Mutation | Concentration | Outcome on MAPT Exon 10 Splicing | Reference |

| This compound | HEK293 cells with MAPT minigene (exons 9-11) | Wild-Type | 60 µM | Significant reduction in exon 10 inclusion | [1] |

| This compound | FTD iPSC-derived neurons | Tau-P301L | High concentrations | Modest reduction in total and phosphorylated Tau | [2] |

| Next-generation SMCs (analogs of this compound) | FTD iPSC-derived neurons | Tau-P301L | Not specified | Significantly improved potency and efficacy compared to this compound | [2] |

Note: Specific quantitative values for the percentage of exon 10 exclusion were not available in the reviewed literature abstracts. The data indicates a qualitative but significant effect.

Core Experimental Protocols

MAPT Minigene Splicing Reporter Assay

This assay is crucial for the initial screening and validation of compounds that modulate MAPT exon 10 splicing.

a. Minigene Construct:

-

A genomic fragment of the human MAPT gene, encompassing exon 9, intron 9, exon 10, intron 10, and exon 11, is cloned into a splicing reporter vector (e.g., pSPL3).

-

Site-directed mutagenesis can be used to introduce specific FTD-associated mutations into the minigene construct.

b. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are seeded in 6-well plates and transfected with the MAPT minigene construct using a suitable transfection reagent.

c. Compound Treatment:

-

24 hours post-transfection, the cell culture medium is replaced with fresh medium containing the test compound (e.g., this compound at 60 µM) or vehicle control (e.g., DMSO).

-

Cells are incubated for a further 24-48 hours.

d. RNA Isolation and RT-PCR:

-

Total RNA is extracted from the cells using a commercial RNA isolation kit.

-

Reverse transcription is performed to synthesize cDNA.

-

PCR is carried out using primers specific to the flanking exons of the minigene vector to amplify the spliced transcripts.

e. Analysis:

-

The PCR products are analyzed by agarose (B213101) gel electrophoresis to visualize the different spliced isoforms (with and without exon 10).

-

The intensity of the bands corresponding to the 3R (exon 10 excluded) and 4R (exon 10 included) tau isoforms is quantified using densitometry to determine the percentage of exon 10 exclusion.

Splicing Analysis in Patient-Derived Neurons

This protocol validates the findings from the minigene assay in a more disease-relevant cellular model.

a. Cell Culture:

-

Induced pluripotent stem cells (iPSCs) derived from FTD patients carrying MAPT mutations (e.g., Tau-P301L) are differentiated into neurons using established protocols.

b. Compound Treatment:

-

Differentiated neurons are treated with the splicing modulator compounds or vehicle control for a specified period.

c. RNA and Protein Analysis:

-

RNA is extracted for RT-qPCR analysis to quantify the relative expression of 3R and 4R MAPT transcripts.

-

Protein lysates are collected for Western blot analysis to measure the levels of total tau and phosphorylated tau.

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound promotes the exclusion of MAPT exon 10. The compound is thought to enhance the recognition of the 5' splice site of intron 10 by the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome. This enhanced recognition favors the splicing out of exon 10 along with the surrounding introns.

Caption: Proposed mechanism of this compound action.

Experimental Workflow

The diagram below outlines the general workflow for the identification and validation of splicing modulator compounds targeting MAPT exon 10.

Caption: Workflow for splicing modulator validation.

This compound and its analogs represent a promising therapeutic strategy for tauopathies characterized by an imbalanced 3R/4R tau ratio. The presented data and protocols provide a solid foundation for further research and development in this area. The continued optimization of these splicing modulator compounds, guided by robust in vitro and in vivo assays, holds the potential to deliver novel treatments for FTD and other related neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for BPN-15477 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPN-15477 is a novel small molecule splicing modulator that has demonstrated significant potential in correcting splicing defects underlying various genetic diseases.[1] This compound has been shown to restore the correct splicing of several key genes, including ELP1, CFTR, LIPA, MLH1, and MAPT, by enhancing the inclusion of specific exons.[2][3] These application notes provide detailed experimental protocols for utilizing this compound in cell culture models to study its effects on pre-mRNA splicing and downstream protein expression.

Mechanism of Action: Splicing Modulation

This compound functions by promoting the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to weakly defined 5' splice sites on pre-mRNA transcripts.[1] This enhanced recognition of the splice site facilitates the correct inclusion of exons that might otherwise be skipped due to splicing mutations. The process is particularly effective for exons with weak 5' splice site consensus sequences.

Caption: Mechanism of this compound in promoting correct splicing.

Experimental Workflow Overview

A typical workflow for evaluating the efficacy of this compound in a cell-based model involves cell culture, treatment with the compound, and subsequent analysis of splicing and protein expression.

Caption: General experimental workflow for this compound cell culture studies.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving this compound.

Table 1: this compound Treatment Conditions

| Cell Line | Target Gene | This compound Concentration (µM) | Treatment Duration | Reference |

| Wild-type Human Fibroblasts | Transcriptome-wide | 30 | 7 days | [3] |

| FD Patient Fibroblasts | ELP1 | 10, 30, 60 | 24 hours | |

| HEK293T (Minigene) | ELP1 | 0.01 - 100 | 24 hours | [1] |

| CFBE-FlpIn (c.2988G>A) | CFTR | 0.3, 1, 3, 10 | 72 hours | [4] |

| Patient Fibroblasts (c.894G>A) | LIPA | 60 | 24 hours |

Table 2: Observed Effects of this compound

| Cell Line/Model | Target | Outcome | Magnitude of Effect | Reference |

| HEK293T (Minigene) | ELP1 Exon 20 Inclusion | Increased Luciferase Activity | Dose-dependent increase | [1] |

| FD Patient Fibroblasts | ELP1 Splicing | Increased full-length ELP1 mRNA | ~2-3 fold increase | |

| CFBE-FlpIn (c.2988G>A) | CFTR Function | Increased Chloride Channel Activity | Dose-dependent restoration | [4] |

| Patient Fibroblasts (c.894G>A) | LIPA Protein | Increased LIPA Protein Levels | ~50% increase compared to untreated | [2][3] |

| 293-FlpIn (c.2988G>A) | CFTR Protein | Increased Mature CFTR Protein | Significant increase in mature CFTR | [2][3] |

Detailed Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment

-

Cell Seeding:

-

Culture cells (e.g., human fibroblasts, HEK293T) in appropriate media and conditions.

-

Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in cell culture media to the desired final concentrations (e.g., 10, 30, 60 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

-

-

Treatment:

-

Remove the old media from the cells and replace it with media containing the appropriate concentration of this compound or vehicle control.

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

-

Protocol 2: Dual-Luciferase Reporter Assay for Splicing Analysis

This assay provides a quantitative measure of exon inclusion.

-

Cell Transfection and Treatment:

-

Co-transfect HEK293T cells with a dual-luciferase reporter plasmid containing the target exon and a control plasmid (e.g., Renilla luciferase).

-

24 hours post-transfection, treat the cells with this compound as described in Protocol 1.

-

-

Cell Lysis:

-

After the treatment period, wash the cells once with PBS.

-